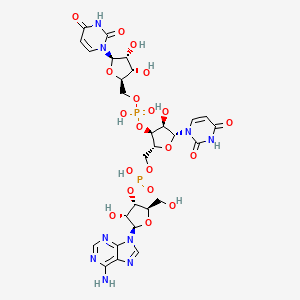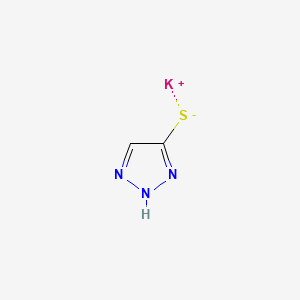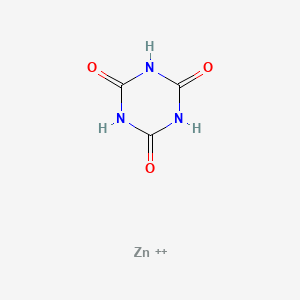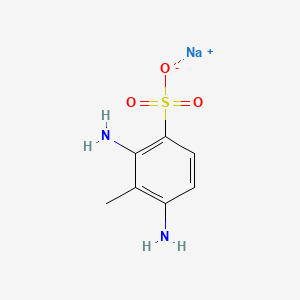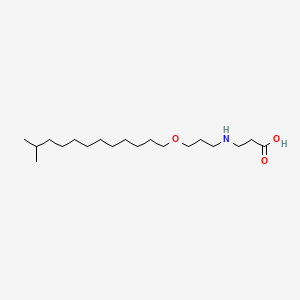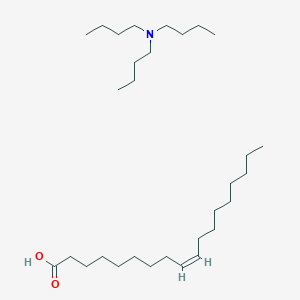
Einecs 289-507-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with tributylamine (1:1), typically involves the reaction of oleic acid with tributylamine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency in the final product. The industrial production methods may also involve purification steps such as distillation or crystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, compound with tributylamine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Oleic acid, compound with tributylamine (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an active ingredient in pharmaceuticals.
Mechanism of Action
The mechanism of action of oleic acid, compound with tributylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways, influence membrane fluidity, and affect the activity of enzymes involved in metabolic processes. These interactions are crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to oleic acid, compound with tributylamine (1:1), include:
- Stearic acid, compound with tributylamine (1:1)
- Palmitic acid, compound with tributylamine (1:1)
- Linoleic acid, compound with tributylamine (1:1)
Uniqueness
What sets oleic acid, compound with tributylamine (1:1), apart from these similar compounds is its unique combination of properties, such as its specific molecular structure, reactivity, and biological activity. These characteristics make it particularly valuable for certain applications in research and industry .
Properties
CAS No. |
92797-52-9 |
|---|---|
Molecular Formula |
C30H61NO2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7-10-13(11-8-5-2)12-9-6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-12H2,1-3H3/b10-9-; |
InChI Key |
PHFYGNBGKAPJBV-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
Related CAS |
89560-81-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



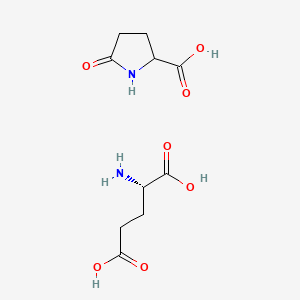
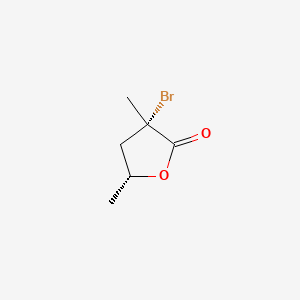

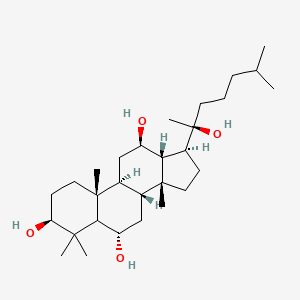
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
